molecular formula C27H34N4O4 B2513975 Ethyl 4-(4-ethylphenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 1261005-53-1

Ethyl 4-(4-ethylphenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No. B2513975
CAS RN: 1261005-53-1
M. Wt: 478.593
InChI Key: GXJXDVNBASNHFK-UHFFFAOYSA-N
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Description

The compound , Ethyl 4-(4-ethylphenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, is a structurally complex molecule that appears to be related to a family of compounds with potential pharmacological activities. The tetrahydropyrimidine core is a common feature in several of the compounds described in the provided papers, which suggests that this moiety plays a critical role in the biological activity of these molecules.

Synthesis Analysis

The synthesis of related tetrahydropyrimidine derivatives has been reported using various methods. For instance, a microwave-assisted synthesis of ethyl 4-(substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates has been described, which involves the condensation of substituted aldehydes, ethyl 3-oxobutanoate, and urea . This method is notable for its efficiency and the use of microwave irradiation to expedite the reaction process.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using X-ray diffraction (XRD) techniques. For example, the crystal structures of ethyl-4-(5-bromo-2-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate have been determined, providing insight into the conformation of these molecules . The dihedral angles and conformations of the piperazine ring and other substituents are critical for understanding the molecular interactions and potential binding mechanisms of these compounds.

Chemical Reactions Analysis

The reactivity of tetrahydropyrimidine derivatives with various nucleophiles has been studied, revealing different pathways such as ring expansion and nucleophilic substitution . The reaction conditions, such as reagent ratio, reaction time, and temperature, significantly influence the outcome of these reactions. Understanding these reaction pathways is essential for optimizing the synthesis and potentially modifying the biological activity of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydropyrimidine derivatives have been investigated through experimental techniques like bomb calorimetry and differential thermal analysis. The thermodynamic properties, including enthalpies of combustion, formation, fusion, vaporization, and sublimation, have been determined for several esters of this family . These properties are crucial for predicting the stability and behavior of these compounds under various conditions.

Scientific Research Applications

Chemical Structure and Related Research

The compound features several structural motifs common in pharmacologically active molecules, such as arylpiperazine and tetrahydropyrimidine rings. These motifs are found in various therapeutic agents and have been the subject of extensive research for their diverse biological activities.

  • Arylpiperazine Derivatives

    Arylpiperazine is a core structure found in many pharmacological agents, including antipsychotic, antidepressant, and anti-inflammatory drugs. Research on arylpiperazine derivatives focuses on their binding affinity and activity at various receptor sites, including serotonin (5-HT) and dopamine (D) receptors. Piperazine derivatives have been extensively studied for their therapeutic uses, highlighting their versatility as a pharmacophore for designing drugs with varied medicinal potential (Rathi et al., 2016).

  • Tetrahydropyrimidine Derivatives

    Tetrahydropyrimidines exhibit a wide range of biological activities, including anti-inflammatory properties. Research into substituted tetrahydropyrimidine derivatives has shown their potential in vitro anti-inflammatory activity, underscoring the value of this structural motif in developing new anti-inflammatory agents (Gondkar et al., 2013).

properties

IUPAC Name

ethyl 4-(4-ethylphenyl)-6-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N4O4/c1-4-19-6-8-20(9-7-19)25-24(26(32)35-5-2)23(28-27(33)29-25)18-30-14-16-31(17-15-30)21-10-12-22(34-3)13-11-21/h6-13,25H,4-5,14-18H2,1-3H3,(H2,28,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXJXDVNBASNHFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CN3CCN(CC3)C4=CC=C(C=C4)OC)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(4-ethylphenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

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